Cas no 858478-08-7 (1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline)

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound featuring a tetrahydroquinoxaline core substituted with an isopropyl group at the nitrogen position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its saturated quinoxaline backbone enhances stability while retaining the electronic properties of the aromatic system, facilitating further functionalization. The isopropyl group contributes to steric and electronic modulation, influencing selectivity in catalytic and coupling reactions. This compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and nitrogen-rich framework support applications in medicinal chemistry and ligand design.
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline structure
858478-08-7 structure
Product name:1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
CAS No:858478-08-7
MF:C11H18Cl2N2
MW:249.180020809174
MDL:MFCD09026556
CID:717928
PubChem ID:52911286

1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
    • 1-Isopropyl-1,2,3,4-Tetrahydro-Quinoxaline 2Hcl Salt
    • 4-propan-2-yl-2,3-dihydro-1H-quinoxaline,dihydrochloride
    • Quinoxaline,1,2,3,4-tetrahydro-1-(1-methylethyl)-
    • DTXSID50680593
    • MFCD08544479
    • 1-isopropyl-1,2,3,4-tetrahydro-quinoxalinedihydrochloride
    • 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
    • 4-propan-2-yl-2,3-dihydro-1H-quinoxaline;dihydrochloride
    • 2566173-82-6
    • 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2)
    • 858478-08-7
    • AKOS022177990
    • 1-isopropyl-1,2,3,4-tetrahydroquinoxaline 2HCl
    • 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
    • MDL: MFCD09026556
    • Inchi: InChI=1S/C11H16N2.2ClH/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13;;/h3-6,9,12H,7-8H2,1-2H3;2*1H
    • InChI Key: JOSWTLCTRUYMQJ-UHFFFAOYSA-N
    • SMILES: CC(C)N1CCNC2=CC=CC=C21.Cl.Cl

Computed Properties

  • Exact Mass: 248.08500
  • Monoisotopic Mass: 248.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2

Experimental Properties

  • PSA: 15.27000
  • LogP: 4.13390

1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Security Information

1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B524945-10mg
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
858478-08-7
10mg
$ 50.00 2022-06-07
OTAVAchemicals
1781149-50MG
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
858478-08-7 97%
50MG
$112 2023-07-09
OTAVAchemicals
1781149-250MG
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
858478-08-7 97%
250MG
$207 2023-07-09
A2B Chem LLC
AC29699-100mg
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
858478-08-7 97%
100mg
$365.00 2024-04-19
OTAVAchemicals
1781149-100MG
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
858478-08-7 97%
100MG
$148 2023-07-09
A2B Chem LLC
AC29699-250mg
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
858478-08-7 97%
250mg
$430.00 2024-04-19
A2B Chem LLC
AC29699-50mg
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
858478-08-7 97%
50mg
$325.00 2024-04-19
TRC
B524945-50mg
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
858478-08-7
50mg
$ 210.00 2022-06-07
TRC
B524945-100mg
1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
858478-08-7
100mg
$ 295.00 2022-06-07

Additional information on 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Comprehensive Overview of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline (CAS No. 858478-08-7): Properties, Applications, and Industry Insights

1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline (CAS No. 858478-08-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its quinoxaline backbone and isopropyl substitution, exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines aromaticity with aliphatic flexibility, enabling diverse reactivity patterns that are exploited in drug discovery and material science applications.

In recent years, the demand for tetrahydroquinoxaline derivatives has surged due to their role in developing novel therapeutic agents. Researchers have identified CAS 858478-08-7 as a key building block for central nervous system (CNS) targeting compounds, aligning with the growing focus on neurological disorders in modern medicine. The compound's ability to modulate neurotransmitter pathways has sparked interest in its potential for addressing conditions like anxiety and cognitive impairments, topics frequently searched in medical databases and AI-driven research platforms.

The synthesis of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline typically involves catalytic hydrogenation of corresponding quinoxaline precursors or reductive amination strategies. Advanced purification techniques such as preparative HPLC ensure high purity (>98%), which is critical for pharmaceutical applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the structural integrity of this compound, with its proton NMR spectrum showing distinctive peaks between δ 1.2-1.5 ppm for the isopropyl group.

From an industrial perspective, 858478-08-7 represents a growing segment of fine chemicals used in high-value specialty formulations. Manufacturers emphasize green chemistry principles in its production, responding to increased environmental concerns among end-users. This aligns with current trends in ESG (Environmental, Social, and Governance) compliance, a hot topic in chemical industry forums and sustainability-focused searches.

Emerging applications of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline extend beyond traditional domains. Recent patents disclose its utility in organic electronic materials, particularly as electron transport layers in OLED devices. This innovation addresses the booming demand for energy-efficient display technologies, a subject dominating tech-related search queries. The compound's thermal stability and film-forming properties make it suitable for next-generation optoelectronic applications.

Quality control protocols for CAS 858478-08-7 adhere to stringent ICH guidelines, with particular attention to residual solvent analysis and heavy metal content. These measures ensure compliance with global regulatory standards such as REACH and FDA requirements for pharmaceutical intermediates. Such regulatory aspects consistently rank among top concerns in professional chemical procurement discussions.

Market analysis indicates steady growth for tetrahydroquinoxaline-based compounds, with 858478-08-7 positioned as a niche but expanding product category. Suppliers are increasingly offering custom synthesis services and scale-up solutions for this chemical, catering to the evolving needs of research institutions and commercial developers. This business model reflects the broader shift toward specialty chemical personalization, a trend frequently explored in industry publications.

Future research directions for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline may explore its biocatalytic production methods or structure-activity relationships in medicinal chemistry. These avenues correspond with rising interest in enzyme-mediated synthesis and computational drug design, as evidenced by search patterns in scientific literature databases. The compound's versatility ensures its continued relevance across multiple scientific disciplines.

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